2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol

Catalog No.
S13653534
CAS No.
M.F
C18H18N4O3
M. Wt
338.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino...

Product Name

2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol

IUPAC Name

2-[(4,6-diphenoxy-1,3,5-triazin-2-yl)-methylamino]ethanol

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

InChI

InChI=1S/C18H18N4O3/c1-22(12-13-23)16-19-17(24-14-8-4-2-5-9-14)21-18(20-16)25-15-10-6-3-7-11-15/h2-11,23H,12-13H2,1H3

InChI Key

LBBCHZLUDZJXRD-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=NC(=NC(=N1)OC2=CC=CC=C2)OC3=CC=CC=C3

2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol is a complex organic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine ring that is substituted with diphenoxy and methylamino groups, along with an ethanol moiety. Its molecular formula is C18H18N4O3, and it has a molecular weight of 338.4 g/mol. The compound's structure contributes to its unique chemical and biological properties, making it a subject of interest in scientific research and industrial applications.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions where chlorine atoms in the triazine ring are replaced by other nucleophiles.
  • Oxidation and Reduction: The ethanol moiety may undergo oxidation to form aldehydes or carboxylic acids, while reduction can yield corresponding alcohols.
  • Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, affecting its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include primary amines and aryloxy groups. Reaction conditions often involve solvents like dioxane or dichloroethane and bases such as sodium carbonate.

The biological activity of 2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol is linked to its interaction with various molecular targets. The triazine ring structure allows it to engage with enzymes and receptors involved in cellular processes such as differentiation and regeneration. Research is ongoing to explore its potential therapeutic applications, particularly in areas like cardiac repair and regeneration.

Synthetic Routes

The synthesis of 2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol typically involves multi-step processes starting from 2,4,6-trichloro-1,3,5-triazine. The chlorine atoms are sequentially replaced by diphenoxy and methylamino groups through nucleophilic substitution reactions.

Industrial Production Methods

For industrial production, a one-pot synthesis approach may be employed to enhance efficiency. This method allows for the functionalization of the triazine core without isolating intermediates. Continuous flow reactors may also be utilized to optimize mixing and heat transfer during synthesis.

2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol has several applications:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and as a stabilizer in polymer formulations.
  • Medicine: The compound is being investigated for its potential use in cardiac repair and regeneration therapies.
  • Industry: It functions as a UV light absorber and stabilizer in polycarbonates and polyesters.

The mechanism of action of 2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol involves its interactions with specific molecular targets within cells. These interactions can modulate enzyme activities and receptor functions, leading to various biological effects that are currently being studied for therapeutic implications.

Several compounds share structural similarities with 2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol:

  • 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: Similar structure but contains a hexyl group instead of an ethanol moiety.
  • 2,4-Diphenyl-6-[2-hydroxy-4-(hexyloxy)phenyl]-1,3,5-triazine: Features different substituents on the triazine ring.
  • 2-(2-Hydroxy-4-hexyloxyphenyl)-4,6-diphenyl-1,3,5-triazine: Another variant with distinct functional groups.

Uniqueness

What distinguishes 2-((4,6-Diphenoxy-1,3,5-triazin-2-yl)(methyl)amino)ethanol from similar compounds is its combination of diphenoxy and methylamino groups along with an ethanol moiety. This unique structure imparts distinct chemical properties that enhance its versatility for various applications across research and industry domains.

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

338.13789045 g/mol

Monoisotopic Mass

338.13789045 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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